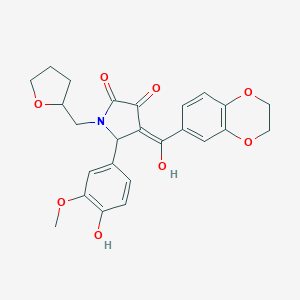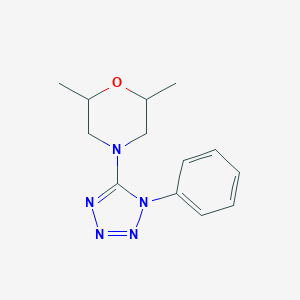
ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the triazine family and has been synthesized using different methods.
作用機序
The mechanism of action of ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways and enzymes. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
Ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. This compound has also been shown to have antioxidant activity, which can protect cells from oxidative stress and damage. Additionally, it has been reported to have antimicrobial activity against various pathogens.
実験室実験の利点と制限
One of the advantages of using ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate in lab experiments is its potential to modulate various signaling pathways and enzymes, which can provide insight into the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can affect the validity of the results.
将来の方向性
There are various future directions for the research on ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate. One of the potential directions is the development of novel drugs based on this compound for the treatment of various diseases. Another direction is the study of the structure-activity relationship of this compound to identify more potent derivatives. Additionally, the potential use of this compound as a diagnostic tool for various diseases can also be explored.
Conclusion:
In conclusion, ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into the underlying mechanisms of various diseases and aid in the development of novel drugs and diagnostic tools.
合成法
The synthesis of ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of ethyl glycinate hydrochloride with sodium ethoxide, followed by the addition of 5-mercapto-1,2,4-triazin-3-one. The reaction mixture is then refluxed in ethanol, and the product is obtained after purification and recrystallization.
科学的研究の応用
Ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate has shown promising results in various scientific research applications. It has been reported to have antimicrobial, anticancer, and antioxidant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate |
|---|---|
分子式 |
C7H10N4O3S |
分子量 |
230.25 g/mol |
IUPAC名 |
ethyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate |
InChI |
InChI=1S/C7H10N4O3S/c1-2-14-4(12)3-8-5-6(13)9-7(15)11-10-5/h2-3H2,1H3,(H,8,10)(H2,9,11,13,15) |
InChIキー |
HWGPWPCTEJZCKJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC1=NNC(=S)NC1=O |
正規SMILES |
CCOC(=O)CNC1=NNC(=S)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-pyridin-3-yl-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B255812.png)
![3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide](/img/structure/B255813.png)
![2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255815.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B255821.png)
![2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B255823.png)


![2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B255832.png)
![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)



![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)
![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)